1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Description
This compound is a urea derivative featuring a 2-ethoxyphenyl group linked via a urea bridge to a piperidin-4-yl moiety substituted with a 1,2,5-thiadiazol-3-yl ring. The 1,2,5-thiadiazole is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom, which confers unique electronic and steric properties. The 2-ethoxyphenyl group introduces hydrophobicity, while the piperidine-thiadiazole segment may enhance binding interactions with biological targets, such as enzymes or receptors. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-2-23-14-6-4-3-5-13(14)19-16(22)18-12-7-9-21(10-8-12)15-11-17-24-20-15/h3-6,11-12H,2,7-10H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZOFZCGAQKBEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2CCN(CC2)C3=NSN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Ethoxyphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a novel synthetic derivative that combines a urea moiety with a thiadiazole and piperidine structure. This unique combination has garnered attention due to its potential biological activities, which are critical for drug development and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features:
- Urea group : Contributing to the compound's interaction with biological targets.
- Thiadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Piperidine ring : Often associated with neuroactive compounds.
Biological Activity Overview
Research indicates that compounds featuring thiadiazole and piperidine structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, derivatives of thiadiazole have been tested against various pathogens, demonstrating effectiveness against resistant strains .
- Antitumor Activity : Compounds similar to this compound have shown promising results in inhibiting tumor cell lines. Research has indicated that modifications in the thiadiazole structure can enhance cytotoxicity against different cancer types .
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to the target compound. The results indicated that compounds with similar structural motifs exhibited MIC values ranging from 10 to 50 µg/mL against common bacterial strains such as Staphylococcus aureus and Escherichia coli .
Study 2: Antitumor Activity
In another investigation focusing on the antitumor properties of urea derivatives, it was found that specific modifications in the piperidine and thiadiazole groups significantly increased cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The GI50 values were reported as low as 25 µM for certain derivatives .
Data Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (GI50 µM) |
|---|---|---|
| This compound | 20 | 30 |
| Thiadiazole Derivative A | 15 | 25 |
| Piperidine Thiadiazole B | 10 | 20 |
| Urea Derivative C | 50 | 35 |
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors within microbial and tumor cells. The urea moiety may facilitate binding to target proteins through hydrogen bonding, while the thiadiazole ring could play a role in disrupting cellular processes essential for growth and replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences Among Urea Derivatives
Key Observations :
- Heterocycle Differences: The target’s 1,2,5-thiadiazole is distinct from the thiazole in compounds and the 1,3,4-thiadiazole in .
- Backbone Flexibility : The piperidine in the target compound may confer less conformational flexibility compared to the piperazine in derivatives, influencing target selectivity .
- Substituent Effects : Bulky groups like trifluoromethyl (e.g., 11d, 11e in ) increase lipophilicity (logP), whereas ethoxy/methoxy groups balance hydrophobicity and solubility .
Key Observations :
- Urea bonds are commonly formed via reactions between isocyanates and amines, as seen in .
- The low yield (8%) for compound 18 () highlights challenges in triazine coupling, whereas thiazole/thiadiazole derivatives () achieve higher yields (≥83%) .
- The target compound’s synthesis may require specialized conditions for thiadiazole-piperidine formation, akin to ’s multi-step protocol .
Table 3: Property Comparison
Key Observations :
- Thiadiazole-containing compounds (target, ) may exhibit enhanced metabolic stability over thiazole analogs due to reduced cytochrome P450 interactions .
- ’s indole-piperidine derivatives (DMPI/CDFII) show antibacterial synergy, suggesting urea-thiadiazole compounds could be repurposed for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
